molecular formula C12H10N2 B1294855 9H-Carbazol-3-amine CAS No. 6377-12-4

9H-Carbazol-3-amine

Cat. No.: B1294855
CAS No.: 6377-12-4
M. Wt: 182.22 g/mol
InChI Key: LRSYZHFYNDZXMU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

9H-Carbazol-3-amine plays a significant role in biochemical reactions, particularly in the context of organic electronic devices and potential biomedical applications. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its high electron mobility and favorable electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells . Additionally, this compound can act as a chromogenic substrate in immunohistochemistry, where it interacts with horseradish peroxidase (HRP)-conjugated secondary antibodies to visualize antigen locations .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of organic electronic devices, the compound’s high electron mobility can impact cellular processes related to electron transport . Furthermore, its use as a chromogenic substrate in immunohistochemistry highlights its role in visualizing cellular components, thereby aiding in the study of cellular functions and structures .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to DNA, proteins, and enzymes, influencing their activity. For instance, its interaction with HRP in immunohistochemistry involves the oxidation of the compound, leading to the formation of a colored precipitate that visualizes the location of the antigen . Additionally, its high electron mobility and favorable electronic properties suggest potential interactions with other biomolecules involved in electron transport and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced electron transport and improved visualization in immunohistochemistry. At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in experimental settings .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues. Understanding these interactions is crucial for optimizing its applications in biochemical and biomedical fields .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is vital for its role in electron transport and signaling pathways, as well as its use in immunohistochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine typically involves the functionalization of carbazole at the 3-position. One common method is the Buchwald-Hartwig amination, where carbazole is reacted with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or dimethylformamide and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

9H-Carbazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 9-Ethyl-9H-carbazol-3-amine
  • 3,6-Dimethyl-9H-carbazole
  • 2,3-Dimethoxy-9H-carbazole
  • 9-Nitroso-9H-carbazole

Comparison: Compared to these similar compounds, 9H-Carbazol-3-amine is unique due to its specific functionalization at the 3-position, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and efficient charge transport .

Properties

IUPAC Name

9H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSYZHFYNDZXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213215
Record name 9H-Carbazol-3-amine (9CI)
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-12-4
Record name Carbazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6377-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Aminocarbazole
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Record name 9H-Carbazol-3-amine
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Record name 9H-Carbazol-3-amine (9CI)
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Record name Carbazol-3-ylamine
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Record name 3-AMINOCARBAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 9H-Carbazol-3-amine features a planar carbazole ring system, as confirmed by crystallographic studies. [, , , ]. This planarity, along with the presence of a reactive amine group, allows for diverse chemical modifications and facilitates π-π stacking interactions, making it valuable in designing new materials. [, ].

A: Studies reveal that this compound derivatives exhibit C—H⋯π and π—π interactions, which contribute to the formation of intricate three-dimensional supramolecular networks in the solid state. [, ]. These interactions can influence the material's physical properties, such as solubility and melting point.

A: The introduction of substituents on the phenyl ring of this compound imines can impact the planarity between the phenyl and carbazole moieties. []. This influence, characterized by varying dihedral angles, can be substantial, ranging from 1° to 37°, depending on the substituent's nature and position. [].

A: One-pot, three-component reactions have proven to be efficient and regioselective methods for synthesizing complex this compound derivatives. For example, indolo[3,4-a]acridine derivatives were successfully synthesized using 9-ethyl-9H-carbazol-3-amine, aldehydes, and 5,5-dimethyl cyclohexane-1,3-dione in ethanol under catalyst-free conditions. []. Similarly, pyrido[2,3-c]carbazole derivatives were prepared via reactions of 9-ethyl-9H-carbazol-3-amine, aromatic aldehydes, and either cyclopentane-1,3-dione or tetronic acid in refluxing ethanol. [].

A: Yes, NiFe2O4@SiO2 nanoparticles functionalized with alkyl sulfonic acid groups have been successfully employed as efficient catalysts for the synthesis of 3-(9-methyl-9H-carbazol-3-yl)-2-arylthiazolidin-4-one derivatives. []. These catalysts demonstrate high activity and reusability, highlighting their potential in developing sustainable synthetic methodologies.

A: DFT calculations, utilizing various functionals such as B3LYP, CAM-B3LYP, B3PW91, PBEPBE, and WB97XD, have been employed to gain insights into the molecular geometry and electronic properties of this compound derivatives. []. This computational approach allows researchers to predict molecular structures, bond lengths, bond angles, and dihedral angles, providing a theoretical basis for understanding structure-property relationships.

A: Yes, this compound derivatives show promise as materials for organic light-emitting diodes (OLEDs). For example, Ir(III) complexes containing a this compound moiety as part of a crosslinkable hole injection layer (HIL) material significantly enhanced the operational lifetime of green phosphorescent OLEDs. [].

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